(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
Descripción
Propiedades
IUPAC Name |
4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c21-8-14(9-23-15-4-1-12(2-5-15)19(22)25)20-24-16(10-28-20)13-3-6-17-18(7-13)27-11-26-17/h1-7,9-10,23H,11H2,(H2,22,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPUFCZYHUBJI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various pharmacological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Cyanovinyl group : Imparts unique electronic properties that may enhance biological activity.
The molecular formula is , with a molecular weight of approximately 372.42 g/mol.
Research indicates that this compound exerts its biological effects primarily through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in various cancer cell lines, which is critical for halting cancer progression.
- Induction of Apoptosis : It promotes apoptosis in cancer cells, a process essential for eliminating malignant cells.
- Inhibition of Tumor Growth : In vivo studies have demonstrated significant reductions in tumor size when treated with this compound.
Anticancer Effects
Numerous studies have explored the anticancer properties of this compound across different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 15.5 | Cell cycle arrest and apoptosis |
| MIA PaCa-2 (Pancreatic) | 12.3 | Induction of apoptosis |
| CCRF-CEM (Leukemia) | 10.7 | Inhibition of proliferation |
These findings suggest that this compound has potent anticancer activity, making it a candidate for further development as an anticancer agent.
Study 1: Prostate Cancer
In a study involving LNCaP cells, treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 15.5 μM. The mechanism was primarily attributed to the induction of apoptosis as confirmed by flow cytometry assays.
Study 2: Pancreatic Cancer
Research on MIA PaCa-2 cells showed an IC50 value of 12.3 μM, indicating strong growth inhibition. The study utilized Western blot analysis to demonstrate upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Study 3: Acute Lymphoblastic Leukemia
In CCRF-CEM cells, the compound exhibited an IC50 value of 10.7 μM. The study highlighted its ability to disrupt mitochondrial membrane potential, leading to apoptosis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit promising antimicrobial properties. For instance, derivatives similar to (E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide have been evaluated for their activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Anticancer Potential
The anticancer properties of thiazole derivatives have also been explored. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For example, molecular docking studies have shown that certain thiazole derivatives interact effectively with cancer-related targets, suggesting their potential as anticancer agents . In vitro assays have reported varying degrees of cytotoxicity against breast cancer cell lines such as MCF7 .
Case Studies
Several studies have highlighted the effectiveness of related compounds in clinical settings:
- A study demonstrated that thiazole derivatives exhibited significant antibacterial activity at low concentrations (1 µg/mL), showcasing their potential for development into new antimicrobial agents .
- Another investigation into the anticancer properties revealed that certain thiazole-containing compounds showed promising results against estrogen receptor-positive breast cancer cells, indicating their potential role in cancer therapy .
Análisis De Reacciones Químicas
Thiazole Ring Formation
The benzodioxole-thiazole moiety is synthesized via Hantzsch thiazole synthesis using:
Reaction conditions:
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 12–16 hours
-
Catalysis: No metal catalysts required
This step typically achieves 65–78% yields in analogous systems .
Cyanovinyl Group Installation
A Knoevenagel condensation introduces the cyanovinyl bridge:
| Reactant | Reagent/Conditions | Role |
|---|---|---|
| Thiazole-2-carbaldehyde | Malononitrile | Electron-deficient diene |
| Piperidine (10 mol%) | Base catalyst | |
| Reflux in toluene, 6 hours | Solvent/Temperature |
This reaction proceeds with >85% regioselectivity for the E-isomer due to steric hindrance from the benzodioxole group.
Amide Coupling
The benzamide group is appended via carbodiimide-mediated coupling :
-
Carboxylic acid: 4-Aminobenzoic acid derivative
-
Amine: Cyanovinyl-thiazole intermediate
-
Coupling agent: EDCl/HOBt
-
Solvent: DMF, 0°C → RT, 24 hours
Yield optimization strategies :
-
Maintain pH 7–8 with DIEA
-
Purify via silica chromatography (EtOAc/hexane 1:2)
Amide Hydrolysis
Controlled hydrolysis under acidic conditions (HCl, 110°C, 8h) yields the corresponding carboxylic acid, though this destabilizes the cyanovinyl group.
Thiazole Modifications
| Reaction Type | Reagents | Outcome |
|---|---|---|
| N-Alkylation | MeI, K2CO3, DMF, 60°C | Quaternary ammonium salt formation |
| S-Oxidation | mCPBA, CH2Cl2, 0°C | Sulfoxide/sulfone derivatives |
Thiazole modifications alter electronic properties but reduce antimicrobial efficacy in related compounds .
Stability and Degradation Pathways
Critical stability parameters:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light (UV) | Cyanovinyl isomerization (E→Z) | Amber glass storage |
| pH > 9 | Amide hydrolysis | Buffer solutions at pH 6–7.5 |
| Oxidative environments | Thiazole ring decomposition | Nitrogen atmosphere handling |
Degradation products identified via LC-MS include:
Pharmacochemical Modifications
Structural analogs demonstrate activity correlations:
| Derivative | MIC (μg/mL) vs E. coli | Key Modification |
|---|---|---|
| Parent compound | 3.12 | Reference |
| 4-NO2 benzamide | 6.25 | Electron-withdrawing substituent |
| 4-OCH3 benzamide | 12.5 | Electron-donating substituent |
The cyanovinyl group enhances membrane permeability, while benzodioxole improves target binding affinity .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous thiazole and thiadiazole derivatives, focusing on structural variations, synthesis methods, and biological activities.
Structural Analogues and Key Differences
Physicochemical Properties
- LogP: The target compound’s benzodioxol and cyano groups balance lipophilicity (estimated LogP ~2.8), whereas the isobutylphenyl analogue () has higher LogP (~3.5), impacting bioavailability.
Research Findings and Implications
- Anticancer Potential: Thiazole derivatives with cyanovinyl linkers (e.g., target compound and ) show promise in kinase inhibition due to their ability to form hydrogen bonds and π-π stacking interactions with ATP-binding pockets .
- Antimicrobial Activity: Benzodioxol-thiazoles (e.g., ) exhibit moderate antifungal activity, but the addition of a cyano group (as in the target compound) may broaden spectrum efficacy .
- Synthetic Challenges : The target compound’s multi-step synthesis () has lower yields (~20–30%) compared to one-step thiadiazole syntheses (e.g., ), highlighting a need for optimization.
Métodos De Preparación
Thiazole Core Formation
The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazoles. For this compound, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is synthesized via cyclization of a α-halo ketone with thiourea:
$$
\text{Benzo[d]dioxol-5-yl acetophenone} + \text{Thiourea} \xrightarrow{\text{HBr, EtOH}} \text{4-(Benzo[d]dioxol-5-yl)thiazol-2-amine}
$$
Hypothetical Conditions :
Cyanovinyl Linker Installation
The thiazole amine is then coupled with a cyanovinyl precursor. A Knoevenagel condensation between 4-aminobenzamide and a thiazole-2-carbaldehyde derivative introduces the cyanovinyl group:
$$
\text{Thiazole-2-carbaldehyde} + \text{4-Aminobenzamide} \xrightarrow{\text{Malononitrile, AcOH}} \text{(E)-Cyanovinyl Intermediate}
$$
Key Considerations :
Final Coupling
A nucleophilic aromatic substitution (SNAr) reaction links the intermediates:
$$
\text{(E)-Cyanovinyl Intermediate} + \text{4-(Benzo[d]dioxol-5-yl)thiazol-2-amine} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound}
$$
Optimization Parameters :
- Base : DIPEA (2.5 equiv) in DMF at 80°C.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Method 2: Condensation Reaction for Cyanovinyl Formation
One-Pot Thiazole and Cyanovinyl Assembly
This route employs a tandem Hantzsch-Knoevenagel reaction, concurrently forming the thiazole and cyanovinyl groups. A thiourea derivative reacts with α-bromo ketone and malononitrile in situ:
$$
\text{α-Bromoacetophenone} + \text{Thiourea} + \text{Malononitrile} \xrightarrow{\text{EtOH, Δ}} \text{(E)-Cyanovinyl-Thiazole Intermediate}
$$
Advantages :
Method 3: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Thiazole Formation
A palladium-catalyzed cross-coupling assembles the thiazole ring from boronic acid and bromothiazole precursors:
$$
\text{Benzo[d]dioxol-5-yl boronic acid} + \text{2-Bromothiazole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{4-(Benzo[d]dioxol-5-yl)thiazole}
$$
Cyanovinyl Installation via Wittig Reaction
A Wittig reaction between a thiazole-2-carbaldehyde and a cyanomethylphosphonium ylide generates the (E)-cyanovinyl group:
$$
\text{Thiazole-2-carbaldehyde} + \text{Cyanomethyltriphenylphosphonium Ylide} \xrightarrow{\text{NaHMDS, THF}} \text{(E)-Cyanovinyl-Thiazole}
$$
Stereochemical Control :
Amide Coupling
EDCl/HOBt-mediated coupling attaches the benzamide:
$$
\text{(E)-Cyanovinyl-Thiazole} + \text{4-Aminobenzoic Acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Yield : ~75% after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Hantzsch + SNAr | ~40% | Modular, high purity | Multi-step, moderate yields |
| 2 | One-Pot Condensation + Ullmann | ~35% | Fewer steps | Requires toxic Cu catalysts |
| 3 | Suzuki + Wittig + Amidation | ~50% | High stereoselectivity | Costly Pd reagents |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to construct the thiazole core .
- Condensation Reactions : Introducing the cyano-vinyl group via Knoevenagel condensation between a thiazole-2-carbaldehyde and a cyanoacetamide derivative. Optimized conditions include using anhydrous solvents (e.g., DMF or ethanol) and catalysts like piperidine .
- Coupling with Benzo[d][1,3]dioxol-5-yl Substituents : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzo[d][1,3]dioxole moiety. Pd catalysts and controlled temperatures (80–100°C) improve yields .
Key Optimization Parameters : - Purity monitoring via TLC/HPLC at each step .
- Yields range from 70–85% after recrystallization (ethanol/water mixtures) .
Basic: How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
Methodological Answer:
Structural confirmation requires a combination of:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves spatial arrangement, confirming the E-geometry of the vinyl group and planarity of the thiazole-benzamide system .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 447.0825 for CHNOS) .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
Standard assays include:
- Anticancer Activity :
- Antimicrobial Screening :
- Enzyme Inhibition :
Advanced: How can molecular docking and dynamics simulations elucidate its mechanism of action?
Methodological Answer:
- Target Identification : Use databases like PDB to select proteins (e.g., EGFR, tubulin) with known roles in cancer or microbial pathways .
- Docking Workflow :
- Molecular Dynamics (MD) :
- Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots and hydrogen bond occupancy .
Case Study : Docking with EthR (Mycobacterium tuberculosis transcriptional repressor) revealed hydrogen bonds with Thr131 and hydrophobic interactions with Phe145, suggesting antimicrobial potential .
- Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots and hydrogen bond occupancy .
Advanced: How do substituent variations (e.g., nitro vs. methoxy groups) impact biological activity, and how can SAR studies resolve contradictions?
Methodological Answer:
- SAR Design : Synthesize derivatives with systematic substitutions (e.g., -NO at para vs. meta positions) and compare activities .
- Key Findings :
- Nitro Groups : Para-nitro () enhances anticancer activity (IC = 2.1 µM vs. 8.3 µM for meta-nitro in ) due to electron-withdrawing effects stabilizing target interactions.
- Benzo[d][1,3]dioxole : Improves blood-brain barrier penetration in neurogenesis assays (BrdU cell count increased by 40% in rat hippocampal studies) .
- Resolving Contradictions : Use meta-analysis of IC values across studies and correlate with computational descriptors (e.g., logP, polar surface area) .
Advanced: What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Analytical Validation :
Advanced: How can conflicting data on enzyme inhibition (e.g., COX-2 vs. EGFR) be reconciled?
Methodological Answer:
- Selectivity Profiling :
- Mechanistic Studies :
Advanced: What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Metabolite Identification :
- In silico metabolism (GLORYx) to prioritize lab-synthesis of major Phase I metabolites (e.g., hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
